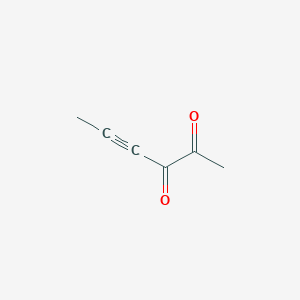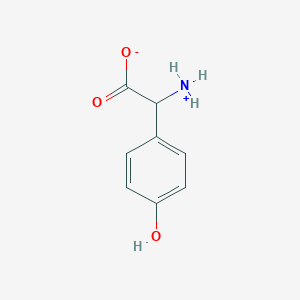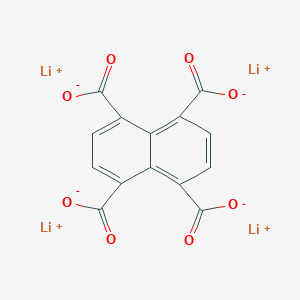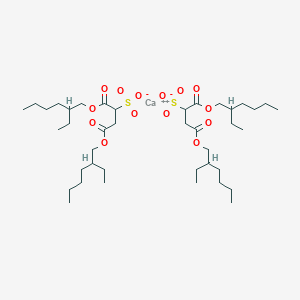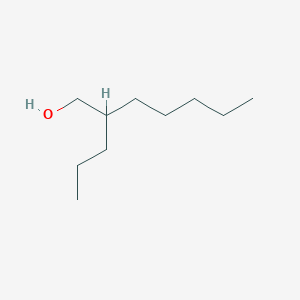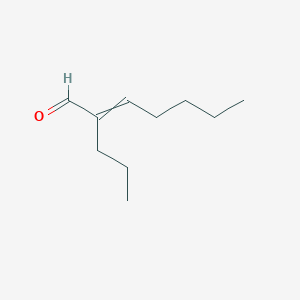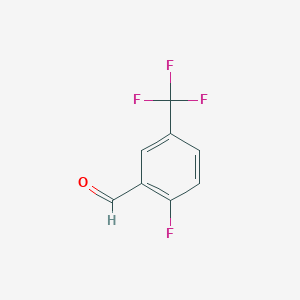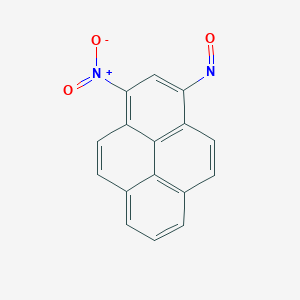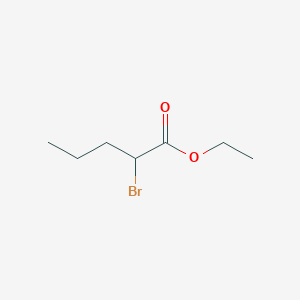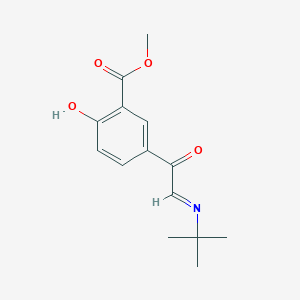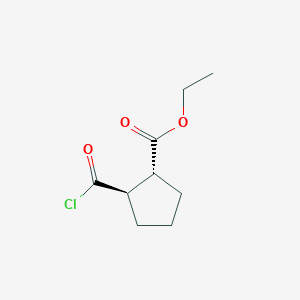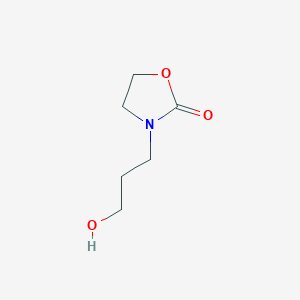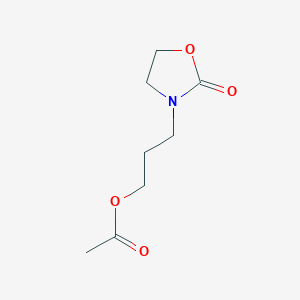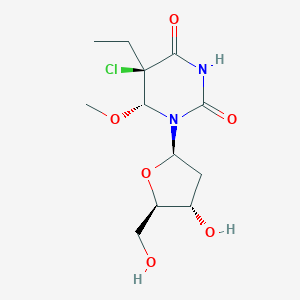
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine (CHEDU) is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer therapy. This molecule is structurally similar to thymidine, a naturally occurring nucleoside, but has a chlorine atom at the 5 position, an ethyl group at the 5 position, and a methoxy group at the 6 position. These modifications make CHEDU a potent inhibitor of DNA synthesis and have led to its investigation as a potential anticancer agent.
Wirkmechanismus
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is incorporated into DNA during replication and inhibits further DNA synthesis by acting as a chain terminator. Specifically, the chlorine atom at the 5 position of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine blocks the formation of a phosphodiester bond between the incoming nucleotide and the 3' hydroxyl group of the growing DNA chain. This results in the premature termination of DNA synthesis and ultimately leads to cell death.
Biochemische Und Physiologische Effekte
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to have a number of biochemical and physiological effects in addition to its anticancer activity. For example, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to induce apoptosis in cancer cells, activate the p53 tumor suppressor pathway, and inhibit angiogenesis. Additionally, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is its potent inhibitory activity against DNA synthesis, which makes it a useful tool for studying DNA replication and repair processes. However, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine also has some limitations in the laboratory setting. For example, its high toxicity and low solubility can make it difficult to work with at high concentrations. Additionally, its incorporation into DNA can lead to mutations and other unwanted effects, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine. One area of interest is the development of more efficient synthesis methods that can produce 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in larger quantities and with higher purity. Additionally, there is ongoing research into the use of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is interest in exploring the potential use of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in other areas, such as antiviral therapy or as a tool for studying DNA replication and repair processes.
Synthesemethoden
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methoxyuracil with ethyl iodide, followed by reduction with sodium borohydride and subsequent protection of the resulting hydroxyl group with a silylating agent. The silyl group is then removed using an acid catalyst, and the resulting 2'-deoxyribose derivative is coupled with a protected 5-ethyluracil derivative using standard phosphoramidite chemistry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been studied extensively for its potential use in cancer therapy. In vitro studies have shown that 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is a potent inhibitor of DNA synthesis, with IC50 values in the low micromolar range. In vivo studies have shown that 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine can inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
155892-41-4 |
|---|---|
Produktname |
5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine |
Molekularformel |
C12H19ClN2O6 |
Molekulargewicht |
322.74 g/mol |
IUPAC-Name |
(5R,6R)-5-chloro-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H19ClN2O6/c1-3-12(13)9(18)14-11(19)15(10(12)20-2)8-4-6(17)7(5-16)21-8/h6-8,10,16-17H,3-5H2,1-2H3,(H,14,18,19)/t6-,7+,8+,10+,12-/m0/s1 |
InChI-Schlüssel |
XLVNIDTUOMZHIH-GFIAMVSTSA-N |
Isomerische SMILES |
CC[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)OC)Cl |
SMILES |
CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Cl |
Kanonische SMILES |
CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Cl |
Andere CAS-Nummern |
155892-41-4 |
Synonyme |
(5S,6R)-isomer of 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine (5S,6S)-isomer of 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine CMEDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



